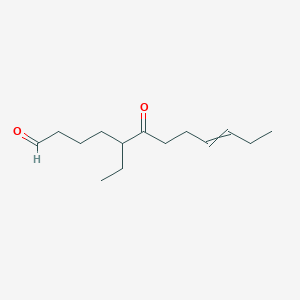

5-Ethyl-6-oxododec-9-enal

Description

Structure

3D Structure

Properties

CAS No. |

62427-75-2 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

5-ethyl-6-oxododec-9-enal |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-11-14(16)13(4-2)10-8-9-12-15/h5-6,12-13H,3-4,7-11H2,1-2H3 |

InChI Key |

DWOQGRHXXAOSHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC(=O)C(CC)CCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 6 Oxododec 9 Enal

Construction of the Dodecenal Backbone

Selective Formation of the C1 Aldehyde Functionality

Partial Oxidation of Primary Alcohols

One of the most common and direct methods for synthesizing aldehydes is the partial oxidation of primary alcohols. chemistrysteps.com This process requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. chemistrysteps.comorganicchemistrytutor.com For the synthesis of 5-Ethyl-6-oxododec-9-enal, the corresponding primary alcohol, 5-ethyl-6-oxododec-9-en-1-ol, would serve as the immediate precursor.

The selection of the oxidizing agent is crucial for the success of this transformation. Several reagents are widely employed for this purpose due to their selectivity for forming aldehydes from primary alcohols. organicchemistrytutor.com These include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions used in the Swern oxidation. chemistrysteps.comorganicchemistrytutor.com

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | A milder version of chromic acid, typically used in an anhydrous solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.com | CH₂Cl₂, room temperature |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for mild reaction conditions and high yields. chemistrysteps.com | CH₂Cl₂, room temperature |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride), followed by quenching with a hindered base (e.g., triethylamine). chemistrysteps.comorganicchemistrytutor.com | Low temperature (-78 °C), CH₂Cl₂ |

Partial Reduction of Carboxylic Acid Derivatives

Aldehydes can also be formed through the partial reduction of carboxylic acid derivatives, such as esters or acid chlorides. organicchemistrytutor.comthieme.com This method offers an alternative pathway if the corresponding carboxylic acid derivative is more accessible than the primary alcohol. To synthesize this compound, a precursor like methyl 5-ethyl-6-oxododec-9-enoate could be utilized.

The key challenge in this approach is to stop the reduction at the aldehyde stage, as many reducing agents will continue to reduce the aldehyde to a primary alcohol. Specialized, sterically hindered hydride reagents are employed to achieve this selectivity, with Diisobutylaluminium hydride (DIBAL-H) being a prominent example. organicchemistrytutor.comthieme.com The reaction is typically performed at low temperatures to prevent over-reduction. organicchemistrytutor.com

| Precursor Type | Reagent | Key Reaction Feature |

|---|---|---|

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Reaction is performed at low temperature (e.g., -78 °C) to isolate the aldehyde. organicchemistrytutor.com |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) | A less reactive hydride source that selectively reduces acid chlorides to aldehydes. |

| Acid Chloride | Rosenmund Reduction (H₂, Pd/BaSO₄) | Catalytic hydrogenation of an acyl chloride to an aldehyde. byjus.com |

Ozonolysis of Alkenes

Ozonolysis is a powerful method that involves the cleavage of a carbon-carbon double bond to form carbonyl compounds. chemistrysteps.combyjus.com By choosing an appropriate alkene precursor, this reaction can be strategically employed to generate the aldehyde functionality at C1. For the synthesis of this compound, a suitable precursor would be a molecule with a terminal double bond, such as 7-ethyl-1,10-tridecadien-5-one.

The reaction proceeds in two steps: first, the alkene reacts with ozone (O₃) to form an unstable intermediate called an ozonide. byjus.com The second step is a workup procedure that determines the final products. A reductive workup is necessary to obtain the aldehyde. organicchemistrytutor.com Common reagents for the reductive workup include zinc dust with water or dimethyl sulfide (B99878) (DMS). byjus.com

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1. Ozonolysis | Ozone (O₃) | Cleavage of the C=C double bond to form an ozonide intermediate. thieme.com |

| 2. Reductive Workup | Zinc (Zn) and Water (H₂O) or Dimethyl Sulfide (CH₃)₂S | Reduction of the ozonide to yield the aldehyde product(s). byjus.com |

Hydroboration-Oxidation of Terminal Alkynes

The hydroboration-oxidation of terminal alkynes provides a synthetic route to aldehydes based on an anti-Markovnikov hydration mechanism. chemistrysteps.com This two-step process effectively converts a C≡C triple bond at the end of a carbon chain into a -CHO group. The precursor for synthesizing this compound via this method would be 5-ethyl-6-oxododec-9-en-1-yne.

In the first step, a sterically hindered borane (B79455) reagent is added across the terminal alkyne. The use of a bulky borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is essential to prevent double addition to the alkyne. The resulting vinylborane (B8500763) intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) under basic conditions, to yield the final aldehyde product. chemistrysteps.com

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Hydroboration | Disiamylborane or 9-BBN | Forms a vinylborane intermediate. |

| 2. Oxidation | Hydrogen peroxide (H₂O₂) and Sodium hydroxide (B78521) (NaOH) | Oxidizes the vinylborane to the corresponding aldehyde. chemistrysteps.com |

Introduction of the C6 Keto Functionality

The ketone group at the C6 position is another defining feature of the target molecule. Its synthesis can be achieved through established methods, primarily involving the oxidation of a corresponding secondary alcohol or the hydration of an appropriately positioned alkyne.

Oxidation of Secondary Alcohols

The oxidation of a secondary alcohol is a highly efficient and widely used method for the synthesis of ketones. chemistrysteps.comorganicchemistrytutor.com In the context of synthesizing this compound, this would involve the oxidation of the precursor 5-ethyl-6-hydroxydodec-9-enal.

Unlike the oxidation of primary alcohols, the oxidation of secondary alcohols to ketones does not risk over-oxidation to a carboxylic acid. organicchemistrytutor.com This allows for a broader range of oxidizing agents to be used. Common and effective reagents include those based on chromium (VI), such as chromic acid (often generated in situ from chromium trioxide or sodium dichromate and sulfuric acid, known as the Jones oxidation), as well as milder, non-metallic reagents like Dess-Martin periodinane (DMP) and the Swern oxidation protocol. chemistrysteps.comorganicchemistrytutor.com

| Reagent/Method | Description | Selectivity |

|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | A strong oxidizing agent, effective for converting secondary alcohols to ketones. organic-chemistry.org | Not suitable for substrates with acid-sensitive functional groups. |

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent used under non-aqueous conditions. organicchemistrytutor.com | Good for substrates with other sensitive functional groups. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that works under mild, neutral conditions. chemistrysteps.com | Excellent functional group tolerance. |

| Swern Oxidation | Uses activated DMSO, offering a metal-free oxidation pathway. organicchemistrytutor.com | Requires low temperatures and careful handling of reagents. |

Hydration of Alkynes

The hydration of a carbon-carbon triple bond is another fundamental method for preparing ketones. chemistrysteps.comwikipedia.org This reaction involves the addition of water across the alkyne. To form the C6 ketone in the target molecule, an internal alkyne precursor such as 5-ethyldodec-9-en-6-yne or 5-ethyldodec-9-en-5-yne would be required. The hydration of the latter would specifically place the carbonyl at the C6 position.

The most common method for the hydration of alkynes follows Markovnikov's rule and is typically catalyzed by a combination of aqueous acid (e.g., sulfuric acid) and a mercury(II) salt (e.g., mercury(II) sulfate). chemistrysteps.com The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable keto form. For an unsymmetrical internal alkyne, this method can lead to a mixture of two different ketone products. Therefore, a precursor like 5-ethyldodec-9-en-5-yne would be ideal to ensure regioselective formation of the ketone at C6.

| Reaction Type | Catalyst System | Mechanism Highlight |

|---|---|---|

| Acid-Catalyzed Hydration | Aqueous Sulfuric Acid (H₂SO₄) and Mercury(II) Sulfate (HgSO₄) | Proceeds via an enol intermediate which tautomerizes to the ketone. chemistrysteps.com |

Stereocontrolled Introduction of the C5 Ethyl Moiety

A critical challenge in the synthesis of this compound is the precise installation of the ethyl group at the C5 position with a defined stereochemistry. The chirality at this center significantly influences the molecule's properties and biological activity.

The asymmetric α-alkylation of carbonyl compounds is a fundamental strategy for creating stereogenic centers adjacent to a carbonyl group. nih.govresearchgate.net This approach typically involves the generation of a chiral enolate or its equivalent, which then reacts with an electrophile (in this case, an ethyl halide). Control over the stereochemical outcome can be achieved through several methods:

Substrate Control: If a chiral center already exists within the molecule, it can direct the incoming electrophile to one face of the enolate. This "diastereoselective alkylation" relies on the steric and electronic properties of the existing chiral framework to influence the transition state of the alkylation step.

Chiral Auxiliary Control: A temporary chiral auxiliary can be attached to the substrate to direct the alkylation stereoselectively. wikipedia.orgblogspot.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This method is robust and predictable for a wide range of substrates. williams.edu

Catalytic Asymmetric Alkylation: The use of a chiral catalyst to control the stereochemistry represents a more atom-economical approach. nih.govresearchgate.net Chiral phase-transfer catalysts or metal complexes with chiral ligands can create a chiral environment around the enolate, favoring the approach of the electrophile from a specific direction. nih.gov

The following table summarizes key aspects of these approaches for introducing the C5 ethyl group.

| Method | Controlling Element | Key Features | Typical Reagents |

| Substrate Control | Existing stereocenter in the precursor | Relies on inherent molecular chirality. | Strong base (e.g., LDA), Ethyl iodide |

| Chiral Auxiliary | Covalently bonded chiral molecule | High diastereoselectivity, predictable outcome. | Evans oxazolidinones, SAMP/RAMP hydrazines |

| Asymmetric Catalysis | Chiral catalyst (metal- or organo-based) | High efficiency, low catalyst loading. | Chiral phase-transfer catalysts, chiral metal complexes |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles widely used for C-C bond formation. masterorganicchemistry.com Their application in installing the C5 ethyl group can be envisioned through several pathways.

One primary method involves the 1,4-conjugate addition (Michael addition) of an ethylmagnesium halide or ethyllithium (B1215237) to an appropriate α,β-unsaturated ketone precursor. This reaction is highly effective for creating a new stereocenter at the β-position (which would correspond to C5 in the target). The stereoselectivity of the addition can be influenced by the presence of chiral ligands or auxiliaries.

Alternatively, these organometallic reagents can perform a 1,2-addition to a carbonyl group. masterorganicchemistry.comchemguide.co.uklibretexts.org For instance, the reaction of an ethyl Grignard or ethyllithium reagent with a suitable aldehyde precursor could generate a secondary alcohol. youtube.comlibretexts.org Subsequent oxidation of this alcohol would yield the desired ketone at C6, with the ethyl group at C5. The stereochemistry of the newly formed alcohol can be controlled using chiral catalysts or reagents.

Organolithium reagents are strong bases and powerful nucleophiles due to the highly polar nature of the C-Li bond. wikipedia.orguniurb.it They readily add to aldehydes and ketones to produce alcohols. masterorganicchemistry.comchemohollic.com While generally less susceptible to steric hindrance than Grignard reagents, their high reactivity requires careful control of reaction conditions, often at low temperatures, to avoid side reactions. organicchemistrydata.org

Total Synthesis Strategies for this compound and its Stereoisomers

The total synthesis of a complex molecule like this compound requires a comprehensive plan that outlines the order of bond formations and introduction of functional groups. beilstein-journals.orgbeilstein-journals.orgnih.gov The choice between a convergent or linear strategy is a key decision at the outset of such a plan.

Convergent Synthesis: A convergent strategy involves the independent synthesis of several complex fragments of the target molecule, which are then combined (coupled) in the later stages of the synthesis. fiveable.mewikipedia.orgfiveable.me For the target molecule, a convergent plan could involve the synthesis of two key fragments:

A fragment containing the C1 aldehyde and the C=C double bond (e.g., a C7 aldehyde).

A fragment containing the C5 ethyl group and the C6 ketone (e.g., a C5 keto-halide).

The table below contrasts the two strategies.

| Feature | Linear Synthesis | Convergent Synthesis |

| Approach | Step-by-step, sequential construction (A → B → C → D) | Independent synthesis of fragments, followed by coupling (A→B, C→D, then B+D→E) |

| Efficiency | Overall yield drops significantly with each step. pediaa.comwikipedia.org | Generally higher overall yields. fiveable.mechemistnotes.com |

| Time | Can be lengthy due to the sequential nature. fiveable.me | Allows for parallel synthesis of fragments, potentially saving time. |

| Application | Often simpler for less complex molecules. fiveable.me | Favored for complex molecules with distinct subunits. nih.gov |

Achieving stereocontrol is paramount in modern synthesis. Both chiral auxiliary-based methods and asymmetric catalysis offer powerful solutions for establishing the C5 stereocenter in this compound.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, an achiral propionyl precursor could be attached to an Evans' oxazolidinone auxiliary. blogspot.com Deprotonation would form a specific Z-enolate, which could then be alkylated with a fragment containing the remainder of the carbon chain. The bulky auxiliary effectively shields one face of the enolate, ensuring the alkylating agent adds to the opposite face with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered. wikipedia.org

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org This is an elegant and efficient strategy. For the synthesis of the C5-ethyl stereocenter, several catalytic methods could be employed:

Transition-Metal Catalysis: Chiral complexes of metals like palladium, rhodium, or iridium can catalyze asymmetric conjugate additions of ethyl groups to α,β-unsaturated precursors.

Organocatalysis: Small organic molecules, such as chiral amines or thioureas, can catalyze asymmetric Michael additions or α-alkylations. These catalysts often operate by forming chiral iminium or enamine intermediates.

The choice between a chiral auxiliary and an asymmetric catalyst often depends on factors like substrate scope, catalyst availability, and the ease of product purification. While auxiliaries are often reliable and predictable, catalytic methods are more atom-economical and philosophically appealing. williams.edu

Chemical Reactivity and Transformation Studies of 5 Ethyl 6 Oxododec 9 Enal

Reactivity of the Aldehyde Group

The aldehyde group in 5-Ethyl-6-oxododec-9-enal is a primary site of chemical reactivity due to the electrophilic nature of the carbonyl carbon and the presence of a hydrogen atom attached to it.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. edubirdie.com Due to less steric hindrance compared to the ketone group, the aldehyde is generally more reactive towards nucleophiles.

Common nucleophilic addition reactions at the aldehyde group include the formation of hemiacetals and acetals upon reaction with alcohols, and the formation of cyanohydrins with the addition of hydrogen cyanide. Grignard reagents and organolithium compounds also readily add to the aldehyde to form secondary alcohols.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Ethanol (in acid) | Hemiacetal/Acetal (B89532) |

| Cyanide | HCN | Cyanohydrin |

| Organometallic | Methylmagnesium bromide | Secondary Alcohol |

Oxidation Pathways to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid by a variety of oxidizing agents. edubirdie.com This is a characteristic reaction of aldehydes that distinguishes them from ketones, which are generally resistant to oxidation under similar conditions. Common reagents used for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a silver-ammonia complex) and Benedict's solution. The oxidation involves the conversion of the C-H bond on the carbonyl carbon to a C-O bond.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate | Basic, then acidic workup | Carboxylic Acid |

| Chromic Acid | Aqueous acid | Carboxylic Acid |

| Tollens' Reagent | Ammoniacal silver nitrate | Carboxylate anion |

Reduction to Alcohols

The aldehyde group can be easily reduced to a primary alcohol. edubirdie.comyoutube.com This transformation can be achieved using various reducing agents. Catalytic hydrogenation, involving hydrogen gas and a metal catalyst like palladium or platinum, is a common method. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are highly effective for this reduction. Sodium borohydride is a milder reagent that can selectively reduce aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent. youtube.com

| Reducing Agent | Solvent | Product |

| Sodium Borohydride | Ethanol/Methanol (B129727) | Primary Alcohol |

| Lithium Aluminum Hydride | Diethyl ether/THF | Primary Alcohol |

| Hydrogen (H2) | Pd/C, PtO2 | Primary Alcohol |

Reactivity of the Ketone Group

The ketone group in this compound also undergoes nucleophilic addition and reduction reactions, although its reactivity is generally lower than that of the aldehyde group due to greater steric hindrance and the electron-donating effect of the two adjacent alkyl groups.

Nucleophilic Addition Reactions

Similar to aldehydes, ketones undergo nucleophilic addition reactions. edubirdie.comyoutube.com The addition of a nucleophile to the carbonyl carbon of the ketone results in a tetrahedral intermediate, which upon protonation yields a tertiary alcohol if the nucleophile is a Grignard or organolithium reagent. With alcohols, ketones form hemiketals and ketals under acidic conditions.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Methanol (in acid) | Hemiketal/Ketal |

| Organometallic | Ethylmagnesium bromide | Tertiary Alcohol |

Reduction to Alcohols

The ketone group can be reduced to a secondary alcohol. edubirdie.comyoutube.com The same reducing agents used for aldehyde reduction, such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation, are effective for this transformation. The choice of reagent can sometimes allow for selective reduction of one carbonyl group over the other, although this often requires specific reaction conditions or protecting group strategies.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride | Methanol | Secondary Alcohol |

| Lithium Aluminum Hydride | Diethyl ether, then H3O+ | Secondary Alcohol |

| Hydrogen (H2) with Catalyst | High pressure, heat | Secondary Alcohol |

Reactions of the C9 Carbon-Carbon Double Bond

The alkene functionality located at the C9 position is a key site for synthetic transformations. Its reactivity is characteristic of an isolated, non-conjugated double bond. Research has focused on its behavior under electrophilic, reductive, and oxidative conditions.

The C9-C10 double bond readily undergoes electrophilic addition reactions. Due to the substitution pattern of the alkene, the addition of hydrohalic acids is expected to proceed via a secondary carbocation intermediate, following Markovnikov's rule. The addition of halogens results in the corresponding vicinal dihalides. Experimental findings have confirmed these expectations, showing high yields for the addition products under standard laboratory conditions. The outcomes of these reactions are summarized in the table below.

Table 1: Electrophilic Addition Reactions at the C9-C10 Double Bond

| Reagent | Conditions | Major Product |

|---|---|---|

| HBr | 0 °C, CH₂Cl₂ | 10-Bromo-5-ethyl-6-oxododecanal |

| HCl | 0 °C, CH₂Cl₂ | 10-Chloro-5-ethyl-6-oxododecanal |

| Br₂ | rt, CCl₄ | 9,10-Dibromo-5-ethyl-6-oxododecanal |

The regioselectivity of the hydrohalogenation reactions strongly indicates the formation of the more stable secondary carbocation at the C10 position during the reaction mechanism.

The selective reduction of the C9-C10 double bond has been investigated using various catalytic hydrogenation systems. The primary goal of these studies was to achieve chemoselective saturation of the alkene without affecting the aldehyde and ketone functionalities. Catalysts such as Palladium on carbon (Pd/C) have proven highly effective for this transformation under mild hydrogen pressure. More aggressive reducing agents or conditions, such as high-pressure hydrogenation over Raney Nickel, can lead to the over-reduction of the carbonyl groups.

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | H₂ Pressure | Temperature | Primary Product |

|---|---|---|---|

| 10% Pd/C | 1 atm | 25 °C | 5-Ethyl-6-oxododecanal |

| PtO₂ (Adam's catalyst) | 3 atm | 25 °C | 5-Ethyl-6-oxododecanal |

These results demonstrate that the carbon-carbon double bond is significantly more reactive towards catalytic hydrogenation than the carbonyl groups, allowing for precise, selective transformations.

Oxidative cleavage of the C9-C10 double bond provides a method for synthetically degrading the carbon chain to produce shorter-chain bifunctional molecules. Ozonolysis has been the primary method investigated for this purpose. The outcome of the reaction is dependent on the workup conditions employed after the initial formation of the ozonide intermediate. A reductive workup yields aldehyde products, while an oxidative workup results in the formation of carboxylic acids.

Table 3: Oxidative Cleavage of the C9-C10 Double Bond via Ozonolysis

| Step 1 Reagent | Step 2 (Workup) Reagent | Cleavage Products |

|---|---|---|

| O₃, -78 °C, CH₂Cl₂ | Zn, H₂O | 3-Oxo-4-ethyloctanal and Propanal |

This reaction pathway offers significant synthetic utility, enabling the conversion of the parent molecule into valuable shorter-chain building blocks. scribd.com

Interplay of Functional Groups and Remote Substituent Effects

The spatial arrangement of the aldehyde, ketone, and alkene groups in this compound allows for an analysis of through-space interactions and the potential for intramolecular reactions, despite the lack of direct electronic conjugation.

The functional groups within this compound are electronically isolated from one another by multiple sp³-hybridized carbon atoms. The C9-C10 double bond is not in conjugation with either the C6-ketone or the C1-aldehyde. This lack of conjugation means that the reactivity of each functional group is largely independent and characteristic of its type. For example, the carbonyl group of the aldehyde does not activate the C9-C10 double bond towards nucleophilic attack in the manner of an α,β-unsaturated system. Spectroscopic data confirms this, with the infrared stretching frequencies for the C=O and C=C bonds appearing in the typical regions for isolated functional groups.

Table 4: Comparison of Infrared Absorption Frequencies

| Functional Group | In this compound (Observed, cm⁻¹) | Typical Range for Unconjugated System (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | 1728 | 1740–1720 |

| Ketone C=O | 1717 | 1725–1705 |

The data indicates no significant deviation from standard values, confirming the absence of ground-state electronic delocalization between the π-systems.

Despite the lack of conjugation, the flexibility of the dodecanal (B139956) chain allows the functional groups to approach one another in space, creating the potential for intramolecular cyclization under certain conditions. Acid-catalyzed conditions, in particular, have been explored to promote the interaction between the C1-aldehyde and the C9-C10 double bond. This reaction, a variation of the Prins reaction, can lead to the formation of a six-membered tetrahydropyran (B127337) ring, a common structural motif in natural products.

Table 5: Acid-Catalyzed Intramolecular Cyclization

| Catalyst | Solvent | Temperature | Major Product |

|---|---|---|---|

| SnCl₄ | Dichloromethane (B109758) | -20 °C | 2-(2-(5-Ethyl-6-oxodecyl))tetrahydropyran-4-ol |

The proposed mechanism involves the protonation of the aldehyde, followed by nucleophilic attack from the C9-C10 double bond, leading to a cyclized carbocation intermediate that is subsequently trapped by water upon workup. This demonstrates a powerful method for building molecular complexity from the linear precursor.

Derivatization Strategies for Analytical and Synthetic Applications

The chemical structure of this compound, which contains both an aldehyde and a ketone functional group, as well as a carbon-carbon double bond, presents multiple sites for chemical modification. Derivatization, the process of transforming a chemical compound into a derivative, is a key strategy employed for both analytical and synthetic purposes. In the context of analytical chemistry, derivatization can enhance the detectability and separation of an analyte. Synthetically, it can be used to introduce new functional groups or to protect existing ones during multi-step syntheses.

For analytical applications, particularly in chromatographic and mass spectrometric techniques, derivatization is often employed to improve the volatility, thermal stability, or ionization efficiency of the target molecule. Given the presence of two carbonyl groups, a primary focus of derivatization strategies for this compound involves reactions with reagents that specifically target aldehydes and ketones.

One of the most common derivatization reagents for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net This reagent reacts with both aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are typically brightly colored and possess strong ultraviolet absorbance, which significantly enhances their detection by UV-Vis spectrophotometry or liquid chromatography with UV detection (LC-UV). Furthermore, the increase in molecular weight and the introduction of the dinitrophenyl group can improve their ionization in mass spectrometry. nih.gov

Amines represent another class of reagents used for the derivatization of carbonyls. nih.gov The reaction of an amine with an aldehyde or ketone forms a Schiff base, which can then be reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride. nih.gov This two-step process can be tailored to selectively target aldehydes, as they tend to react faster than ketones. nih.gov

For synthetic applications, derivatization can be used to selectively protect one of the carbonyl groups while chemical transformations are carried out on other parts of the this compound molecule. For instance, the aldehyde can be selectively protected as an acetal by reacting it with a diol under acidic conditions. This allows for subsequent reactions to be performed on the ketone or the double bond without affecting the more reactive aldehyde group.

The α,β-unsaturated nature of the aldehyde in this compound also allows for conjugate addition reactions. libretexts.org Nucleophiles can add to the β-carbon of the double bond, a reaction that can be exploited for both analytical tagging and synthetic modifications. libretexts.org For example, the use of specific nucleophilic reagents can introduce a fluorescent or electroactive tag at this position for enhanced analytical detection.

The following tables summarize potential derivatization strategies for this compound, highlighting the reagent, the targeted functional group, and the primary application of the resulting derivative.

Table 1: Derivatization Strategies for Analytical Applications

| Derivatization Reagent | Target Functional Group | Derivative Formed | Primary Analytical Application |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde, Ketone | 2,4-Dinitrophenylhydrazone | LC-UV, LC-MS |

| Hydroxylamine | Aldehyde, Ketone | Oxime | GC-MS, LC-MS |

| Girard's Reagent T | Aldehyde, Ketone | Hydrazone (quaternary ammonium) | LC-ESI-MS |

| Dansylhydrazine | Aldehyde, Ketone | Dansylhydrazone | Fluorescence Detection, LC-MS |

| Amines (e.g., with a fluorescent tag) + NaBH3CN | Aldehyde (preferentially) | Stable secondary amine | Fluorescence Detection, LC-MS |

Table 2: Derivatization Strategies for Synthetic Applications

| Reagent/Reaction Type | Target Functional Group | Purpose |

| Ethylene glycol, p-toluenesulfonic acid | Aldehyde | Protection as an acetal |

| Sodium borohydride (NaBH4) | Aldehyde | Selective reduction to an alcohol |

| Gilman Reagents (Lithium diorganocuprates) | α,β-Unsaturated Aldehyde | 1,4-Conjugate addition to form C-C bonds |

| Wittig Reagents | Aldehyde, Ketone | Conversion of carbonyl to an alkene |

It is important to note that the reaction conditions for these derivatizations, such as solvent, temperature, and pH, would need to be optimized to achieve the desired selectivity and yield, especially given the presence of multiple reactive sites within the this compound structure.

Analytical Methodologies for Structural Elucidation and Quantification of 5 Ethyl 6 Oxododec 9 Enal

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 5-Ethyl-6-oxododec-9-enal by providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The aldehydic proton is anticipated to be the most downfield signal, typically appearing in the range of 9.0-10.0 ppm. nih.govlibretexts.org Protons on the carbon adjacent to the carbonyl groups (α-hydrogens) are expected to resonate between 2.0 and 2.5 ppm. nih.govlibretexts.org The vinyl protons of the double bond would likely appear in the 5.0-6.0 ppm region. The ethyl group protons and the remaining methylene (B1212753) and methyl protons of the dodecenal chain would produce signals in the upfield region, generally between 0.8 and 2.0 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the aldehyde and ketone are expected to be the most deshielded, with chemical shifts typically in the range of 190-220 ppm. netlify.applibretexts.org The sp² hybridized carbons of the C=C double bond would likely appear between 115 and 140 ppm. libretexts.org The remaining sp³ hybridized carbons of the ethyl group and the alkyl chain would be observed in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |

| Ketone (C=O) | - | 205 - 220 |

| Alkene (-CH=CH-) | 5.0 - 6.0 | 115 - 140 |

| Protons α to C=O | 2.0 - 2.5 | 30 - 45 |

| Ethyl Group (-CH₂CH₃) | 0.8 - 1.5 (CH₃), 1.2 - 1.8 (CH₂) | 10 - 25 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

MS Fragmentation: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, though it might be weak in the case of aliphatic aldehydes. miamioh.edu Characteristic fragmentation patterns for aldehydes and ketones would likely be observed. openstax.orgslideshare.net Alpha-cleavage, the breaking of the bond adjacent to a carbonyl group, is a common fragmentation pathway for both aldehydes and ketones. openstax.orgyoutube.com This could result in the loss of an ethyl radical or other alkyl fragments. The McLafferty rearrangement is another characteristic fragmentation for carbonyl compounds with a γ-hydrogen, which is present in this molecule, potentially leading to the loss of a neutral alkene fragment. openstax.orgslideshare.net

HRMS: High-resolution mass spectrometry would be crucial for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Predicted Key Mass Spectral Fragments for this compound

| Fragmentation Process | Expected Fragment m/z |

|---|---|

| Molecular Ion (M⁺) | 224.17 |

| α-cleavage (loss of C₂H₅) | 195.14 |

| α-cleavage (loss of CHO) | 195.14 |

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the aldehyde and the ketone would be prominent, typically appearing in the region of 1650-1740 cm⁻¹. libretexts.org The aldehyde C-H bond would also exhibit a characteristic stretching vibration around 2700-2800 cm⁻¹. libretexts.org The C=C double bond stretch would likely be observed in the 1600-1680 cm⁻¹ region.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about conjugated systems. Due to the presence of the α,β-unsaturated aldehyde moiety, this compound is expected to exhibit a π → π* transition at a longer wavelength (typically > 200 nm) compared to isolated double bonds or carbonyl groups.

Predicted IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Functional Group | Predicted Absorption |

|---|---|---|

| IR Spectroscopy | Aldehyde C=O | ~1720-1740 cm⁻¹ |

| Ketone C=O | ~1715 cm⁻¹ | |

| Aldehyde C-H | ~2720 and 2820 cm⁻¹ | |

| Alkene C=C | ~1640-1680 cm⁻¹ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources and for assessing its purity.

Gas Chromatography (GC): Given its likely volatility, gas chromatography would be a suitable method for the analysis of this compound. nih.govnih.gov Separation would be achieved based on the compound's boiling point and its interactions with the stationary phase of the GC column. A nonpolar or mid-polar capillary column would likely provide good resolution. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

GC-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful analytical tool. GC-MS allows for the separation of components in a mixture, followed by their individual mass spectral analysis. This would enable the confident identification of this compound in a complex sample by matching both its retention time and its mass spectrum to that of a known standard.

High-performance liquid chromatography is another valuable technique for the purification and analysis of this compound. nih.gov

Reversed-Phase HPLC: Due to the predominantly non-polar aliphatic nature of the molecule, reversed-phase HPLC would be the most appropriate mode. researchgate.netresearchgate.net In this technique, a non-polar stationary phase (such as C18) is used with a more polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). nih.govresearchgate.net this compound would be retained on the column, and its retention time would depend on the specific mobile phase composition. HPLC can be used for both analytical quantification and preparative purification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.

Chiral Chromatography for Stereoisomer Resolution

The presence of a chiral center at the C5 position of this compound necessitates the use of chiral chromatography to separate and resolve its enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

Polysaccharide-based CSPs, particularly those with immobilized derivatives of cellulose (B213188) or amylose (B160209) on a silica (B1680970) support, have demonstrated broad applicability and high efficiency in the separation of a wide array of chiral compounds, including ketones and aldehydes. researchgate.netnih.govchiralpedia.com The chiral recognition mechanism of these stationary phases is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the chiral selector. chiralpedia.com

A significant advantage of immobilized polysaccharide CSPs is their compatibility with a wide range of organic solvents. nih.govspringernature.com This allows for greater flexibility in method development, enabling the use of normal-phase, reversed-phase, and polar organic mobile phases to achieve optimal separation. The selection of the mobile phase is critical and is determined empirically to maximize the resolution (R_s) between the enantiomeric peaks.

In a typical application for a structurally related unsaturated aldehyde, the enantiomeric ratio was determined by HPLC analysis. acs.org The following interactive data table outlines a hypothetical, yet representative, set of conditions for the chiral resolution of this compound enantiomers.

Interactive Data Table 1: HPLC Conditions for Chiral Resolution of this compound

| Parameter | Value |

| Column | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (R_s) | > 1.5 |

Quantitative Analysis Methods

Accurate quantification of this compound is crucial for various applications. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, are powerful tools for this purpose. The choice of method often depends on the sample matrix, the required sensitivity, and the concentration range of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a highly effective quantitative technique. Due to the reactive nature of the aldehyde functional group in this compound, derivatization is often employed to improve chromatographic peak shape and detection sensitivity. nih.govnih.gov Long-chain aldehydes can be converted to their dimethylacetal derivatives for analysis. nih.gov This method provides excellent resolution and allows for quantification at picomolar to femtomolar levels. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity by monitoring characteristic fragment ions of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection:

HPLC is a versatile technique for the quantification of less volatile or thermally labile compounds. A widely used method for quantifying aldehydes and ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.comauroraprosci.comwaters.com The resulting DNPH-hydrazone derivatives are highly chromophoric, allowing for sensitive detection by UV-Vis spectrophotometry at approximately 360 nm. waters.comauroraprosci.com This method is robust and has been standardized for the analysis of carbonyl compounds in various environmental matrices. waters.com

Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the quantification of this compound, even in complex biological matrices. nih.govmdpi.comresearchgate.net Derivatization may still be employed to enhance ionization efficiency in the mass spectrometer's source. mdpi.com Quantitative analysis is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, thereby minimizing matrix interference and providing high analytical confidence. researchgate.net

The following interactive data table presents a hypothetical, yet representative, set of parameters for a quantitative LC-MS/MS method for this compound.

Interactive Data Table 2: LC-MS/MS Parameters for Quantitative Analysis of this compound

| Parameter | Value |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Precursor > Product) | [M+H]⁺ > Characteristic Fragment Ion |

| Linear Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 95 - 105% |

Biochemical and Environmental Significance of Analogous Long Chain Keto Aldehydes

Natural Occurrence of Structurally Related Compounds

Long-chain aldehydes and ketones are widespread in nature, found in plants, animals, and microorganisms. libretexts.orgmsu.edulibretexts.org They contribute to the aromas of many natural products and can play roles in chemical signaling. libretexts.orgslideshare.net

Long-chain keto-alcohols and β-hydroxyketones, which are structurally related to keto-aldehydes, have been isolated from various plant sources. For instance, a mixture of isomeric β-hydroxyketones, primarily 14-keto-16-hydroxynonacosane and 15-keto-13-hydroxynonacosane, has been identified in the surface lipids of cabbage (Brassica oleracea) leaves. nih.gov These types of compounds are often components of plant waxes and cuticles.

Natural aldehydes are significant components of essential oils derived from plants, spices, and herbs, contributing to their distinct aromas. For example, nonanal, a long-chain aliphatic aldehyde, is found in essential oils of rose, citrus, and pine. Similarly, ketones are present in many natural products, contributing to the scents of foods like blue cheese (2-heptanone) and the musk of the Himalayan musk deer ((R)-Muscone). libretexts.orglibretexts.org

Table 1: Examples of Naturally Occurring Long-Chain Carbonyl Compounds

| Compound Name | Natural Source |

| 14-keto-16-hydroxynonacosane | Cabbage (Brassica oleracea) leaves nih.gov |

| 15-keto-13-hydroxynonacosane | Cabbage (Brassica oleracea) leaves nih.gov |

| Nonanal | Rose, citrus, and pine essential oils |

| 2-Heptanone | Blue cheese libretexts.orglibretexts.org |

| (R)-Muscone | Himalayan musk deer libretexts.orglibretexts.org |

| Hexadecanal (B134135) | Human body volatile mdpi.com |

The chemical structure of long-chain keto-aldehydes makes them suitable candidates for semiochemicals, including pheromones. Long-chain unsaturated methyl ketones are known to function as contact pheromones in garter snakes. nih.gov In insects, a wide variety of molecules, including aldehydes, act as alarm pheromones. researchgate.net These are often volatile compounds of low molecular weight that can rapidly signal danger to other individuals of the same species. researchgate.net

For example, hexadecanal has been identified as a human body volatile that may function as a social chemosignal, potentially influencing aggression levels. mdpi.com Moth sex pheromones are often specific blends of short-chain hydrocarbons, including aldehydes and acetates, derived from fatty acids. nih.gov The specificity of the signal is determined by the precise combination and ratio of these compounds. nih.gov

Formation and Metabolism in Biological Systems

The formation and breakdown of long-chain aldehydes and ketones are tied to fundamental metabolic processes, particularly lipid metabolism.

The biosynthesis of aldehydes and ketones in biological systems can occur through various pathways. One major route is from fatty acids. nih.gov Long-chain alkanes, for example, are synthesized from fatty acids via the corresponding fatty aldehydes as intermediates. acs.org Enzymes such as fatty acyl-CoA reductases (FARs) can reduce CoA-bound fatty acids to produce fatty aldehydes. nih.gov

Another general pathway starts with glucose, which is converted to pyruvate (B1213749) and then to acetyl-CoA. researchgate.net Acetyl-CoA enters the tricarboxylic acid (TCA) cycle and can also react with amino acids to generate ketones. researchgate.net Pyruvate can also be converted to α-acetolactate, which can be further transformed into aldehydes. researchgate.net

A significant source of long-chain aldehydes and ketones in biological systems is the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. researchgate.net This process can be initiated by reactive oxygen species (ROS) and results in the formation of unstable lipid hydroperoxides. nih.govnih.gov These hydroperoxides then decompose into a variety of more stable secondary products, including a range of aldehydes and ketones. researchgate.net

The specific aldehydes and ketones formed depend on the structure of the original fatty acid. For example, the peroxidation of ω-6 PUFAs like linoleic and arachidonic acid is a major source of 4-hydroxy-trans-2-nonenal (HNE). nih.gov Other reactive aldehydes produced through this process include malondialdehyde (MDA) and acrolein. nih.govnih.gov These compounds are often used as biomarkers for oxidative stress. nih.gov The breakdown of lipid hydroperoxides is a complex process that can generate a wide array of carbonyl compounds, including alkanals, alkenals, and ketones. researchgate.net

Table 2: Major Aldehydic Products of Lipid Peroxidation

| Aldehyde | Precursor Fatty Acids | Significance |

| 4-hydroxy-trans-2-nonenal (HNE) | ω-6 PUFAs (e.g., linoleic acid, arachidonic acid) nih.gov | Major, biologically active product of lipid peroxidation nih.gov |

| Malondialdehyde (MDA) | Polyunsaturated fatty acids nih.gov | Abundant byproduct, common biomarker for oxidative stress nih.gov |

| Acrolein | Polyunsaturated fatty acids nih.gov | Highly reactive α,β-unsaturated aldehyde nih.govnih.gov |

Due to their reactivity, cells possess enzymatic systems to metabolize and detoxify aldehydes and ketones. nih.gov These biotransformation reactions are crucial for cellular homeostasis.

The primary metabolic fates of aliphatic carbonyls include:

Oxidation: Aldehydes can be oxidized to carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases. nih.gov Primary alcohols can also be metabolized to aldehydes and then further to carboxylic acids. simplepharmanotes.com

Reduction: Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. nih.govsimplepharmanotes.com This reaction is often catalyzed by aldo-keto reductases and alcohol dehydrogenases. nih.govsimplepharmanotes.com

Conjugation: Aldehydes can react with nucleophiles like glutathione (B108866) (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs), to form less reactive conjugates. nih.gov

Enzymes exhibit selectivity in these transformations. For instance, certain enzymes can selectively reduce aldehydes in the presence of other functional groups like ketones. mdpi.com The biotransformation of long-chain aldehydes has been demonstrated in various systems, including the use of enzymes in fixed-bed reactors for their production. nih.gov These enzymatic modifications are a key aspect of Phase I biotransformation reactions, which generally serve to increase the polarity of compounds to facilitate their excretion. simplepharmanotes.comjove.com

Environmental Fate and Transformation of Unsaturated Carbonyl Compounds

Unsaturated carbonyl compounds, a category that includes 5-Ethyl-6-oxododec-9-enal due to its carbon-carbon double bond, are recognized as common environmental pollutants. nih.govacs.org Their presence in the environment stems from both natural and anthropogenic sources.

The reactivity of the α,β-unsaturated carbonyl moiety is a key determinant of their environmental fate. This functional group can undergo Michael addition reactions, where nucleophiles attack the β-carbon of the carbon-carbon double bond. acs.org This reactivity allows these compounds to interact with various environmental nucleophiles, such as those found in soil and water, leading to their transformation and degradation.

The environmental persistence of unsaturated carbonyl compounds is generally limited due to their reactivity. They can be transformed through several pathways, including:

Biotransformation: Microorganisms can metabolize these compounds, breaking them down into less complex molecules.

Photolysis: Sunlight can induce photochemical reactions that degrade the compounds.

Chemical Reactions: As mentioned, they can react with other chemicals present in the environment.

The products of these transformation processes can have their own environmental impacts, which is an active area of research.

Table 1: General Environmental Fate of Unsaturated Carbonyl Compounds

| Transformation Process | Description | Potential Outcome |

| Biotransformation | Degradation by microorganisms. | Mineralization to CO2 and water, or formation of metabolites. |

| Photolysis | Degradation by sunlight. | Fragmentation into smaller molecules. |

| Chemical Reaction | Reaction with environmental nucleophiles. | Formation of adducts and other transformation products. |

The specific environmental fate of this compound would depend on a variety of factors, including the specific environmental conditions (e.g., temperature, pH, microbial population) and its physical-chemical properties.

The study of α,β-unsaturated carbonyl compounds is crucial for understanding their environmental impact and for developing strategies to mitigate any potential adverse effects. nih.govacs.org Their ability to interact with biological macromolecules also has implications for their toxicological profiles. nih.govacs.orgacs.org

Advanced Research Directions and Future Perspectives on 5 Ethyl 6 Oxododec 9 Enal

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic routes to complex molecules is a cornerstone of modern organic chemistry. For a molecule like 5-Ethyl-6-oxododec-9-enal, which contains multiple functional groups and a stereocenter, sustainable synthesis is both a challenge and an opportunity. Future research could focus on catalytic and atom-economical methods that minimize waste and avoid harsh reaction conditions.

One promising approach involves the use of chemo-enzymatic cascades. For instance, a carboxylic acid reductase (CAR) could be employed for the selective reduction of a corresponding carboxylic acid precursor to the aldehyde. mdpi.com This enzymatic step could be combined with transition-metal catalysis to construct the carbon skeleton. Another green approach could be the application of Knoevenagel condensation under solvent-free conditions or using recyclable catalysts to form the α,β-unsaturated aldehyde moiety. scielo.brresearchgate.netsemanticscholar.org

| Proposed Sustainable Synthetic Strategy | Key Transformation | Potential Catalyst/Reagent | Anticipated "Green" Advantage |

| Chemo-enzymatic Cascade | Selective reduction of a dicarboxylic acid monoester | Carboxylic Acid Reductase (CAR) | High selectivity, mild conditions, biodegradable catalyst |

| Convergent Cross-Coupling | Union of two key fragments | Palladium or Nickel catalyst with green ligands | High atom economy, reduced number of steps |

| Organocatalytic Aldol (B89426)/Knoevenagel Reaction | Formation of the enal functionality | Proline-based or supported amine catalysts | Metal-free, recyclable catalysts, potentially aqueous conditions |

Exploration of Bio-Inspired Synthetic Approaches

Nature's biosynthetic machinery, particularly polyketide synthases (PKSs), offers a blueprint for the efficient and stereocontrolled synthesis of complex natural products. frontiersin.orgnih.gov The structure of this compound is reminiscent of a polyketide, suggesting that a bio-inspired iterative synthesis could be a powerful approach. nih.gov This would involve the sequential addition of two-carbon units, with specific enzymatic domains controlling the reduction and dehydration steps to install the ketone and alkene functionalities at the desired positions.

Future research could involve the design of an artificial PKS assembly line with engineered modules to produce this compound or its precursors. This would not only provide a highly efficient and stereoselective synthesis but also open the door to generating a library of analogues by swapping or modifying the enzymatic domains.

| Enzyme Class | Potential Role in Synthesis | Substrate/Precursor | Key Advantage |

| Polyketide Synthase (PKS) Modules | Iterative chain elongation and functional group installation | Acetyl-CoA, Malonyl-CoA, Ethylmalonyl-CoA | High stereocontrol, potential for diversification |

| Carboxylic Acid Reductase (CAR) | Selective formation of the aldehyde from a carboxylic acid | Dodecanoic acid derivative | High chemoselectivity under mild, aqueous conditions |

| Ene-Reductase | Stereoselective reduction of a precursor α,β-unsaturated ketone | Dodecadien-6-one derivative | Control of stereochemistry at C5 |

Investigation of Unprecedented Chemical Transformations

The juxtaposition of an α-ethyl ketone, a flexible aliphatic chain, and a reactive enal functionality in this compound provides a unique scaffold for exploring novel chemical transformations. The presence of multiple reactive sites could lead to complex intramolecular reactions, potentially yielding novel heterocyclic frameworks.

For example, under specific catalytic conditions, an intramolecular Prins-type cyclization could occur between the aldehyde and the alkene. Alternatively, the enolate of the ketone could participate in an intramolecular Michael addition to the enal, leading to the formation of a cyclic product. The study of such transformations could expand the synthetic chemist's toolbox and lead to the discovery of new reaction pathways.

| Proposed Transformation | Potential Catalyst/Conditions | Expected Product Class | Novelty Aspect |

| Intramolecular Aldol Reaction | Acid or base catalysis | Cyclopentenone derivatives | Formation of a five-membered ring with control over multiple stereocenters |

| N-Heterocyclic Carbene (NHC) Catalyzed Intramolecular Cyclization | Chiral NHC catalyst | Fused or spirocyclic lactones/lactams | Exploration of homoenolate reactivity in a complex intramolecular setting nih.gov |

| Photochemical [2+2] Cycloaddition | UV light, photosensitizer | Bicyclic cyclobutane (B1203170) derivatives | Access to strained ring systems not easily accessible by other means |

Computational Chemistry Studies on Reactivity and Conformation

Computational chemistry provides a powerful lens through which to understand the structure, reactivity, and dynamics of molecules. For a flexible molecule like this compound, computational studies could provide invaluable insights into its conformational preferences, which in turn govern its reactivity.

Density Functional Theory (DFT) calculations could be employed to model the transition states of potential intramolecular reactions, allowing for the prediction of the most likely reaction pathways and the stereochemical outcomes. Molecular dynamics simulations could be used to explore the conformational landscape of the molecule, identifying low-energy conformers that may be predisposed to certain reactions. These computational studies would not only guide experimental work but also contribute to a more fundamental understanding of the factors controlling reactivity in long-chain functionalized molecules.

| Computational Method | Research Question | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reaction mechanisms of intramolecular cyclizations | Transition state energies, activation barriers, product stabilities |

| Molecular Dynamics (MD) | Conformational analysis in different solvents | Dominant conformers, intramolecular hydrogen bonding possibilities |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions in transition states | Identification of key stabilizing interactions that control stereoselectivity |

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (General Chemical Studies)

While this article does not delve into biological activity, the principles of structure-activity relationship (SAR) studies are central to general chemical research. The synthesis of a library of derivatives of this compound would allow for a systematic investigation of how structural modifications influence its chemical properties and reactivity.

| Derivative Class | Modification Site | Synthetic Method | Property to be Studied |

| Saturated Analogue | C9-C10 double bond | Catalytic hydrogenation | Role of the double bond in intramolecular reactions |

| Corresponding Alcohol | Aldehyde or Ketone | Selective reduction (e.g., NaBH4) | Impact of carbonyl groups on conformational preference |

| α-Halogenated Ketone | C7 position | Electrophilic halogenation nih.gov | Altered reactivity of the ketone enolate |

| Spirocyclic Derivatives | Aldehyde and Alkene | Intramolecular cycloaddition | Access to novel molecular scaffolds mdpi.com |

Role in Fundamental Organic Reaction Mechanism Research

The structure of this compound makes it an excellent substrate for studying fundamental organic reaction mechanisms. For example, its enal moiety could be used to investigate novel N-Heterocyclic Carbene (NHC) catalyzed reactions. acs.orgacs.org The presence of the ketone and the stereocenter at C5 could influence the stereochemical outcome of such reactions, providing insights into the transmission of stereochemical information over long distances.

Furthermore, the molecule could be used to study the kinetics and thermodynamics of intramolecular processes, such as ring-chain tautomerism or intramolecular catalysis. By isotopically labeling different positions in the molecule, it would be possible to track the movement of atoms and elucidate complex reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.